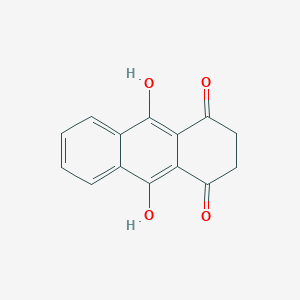
2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione
Cat. No. B096049
Key on ui cas rn:
17648-03-2
M. Wt: 242.23 g/mol
InChI Key: FVXPBEUYCCZFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03934972
Procedure details


1 part of 4-chlorosulphonyl phthalic acid is added to a solution of 0.5 parts of 1-hydroxy-4-(4-aminoanilino)-anthraquinone, (itself obtained by the reaction of leucoquinizarin with 4-phenylene diamine) in 25 parts of dioxan. The mixture is heated under reflux for 51/2 hours, filtered hot, and the filtrate poured into water. The precipitated product is filtered off, dissolved in dilute sodium carbonate solution at 20°C, screened, and the filtrate acidified with mineral acid to give 0.4 parts of 1-hydroxy-4-[4-(3,4-dicarboxy phenylsulphonylamino)anilino]anthraquinone.

Name
4-chlorosulphonyl phthalic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
1-hydroxy-4-(4-aminoanilino)-anthraquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
ClS(C1C=C(C(O)=O)C(=CC=1)C(O)=O)(=O)=O.[OH:17][C:18]1[C:31]2[C:30](=[O:32])[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:23](=[O:33])[C:22]=2C([NH:34][C:35]2[CH:40]=[CH:39][C:38]([NH2:41])=[CH:37][CH:36]=2)=C[CH:19]=1.[O:42]1[CH2:47][CH2:46]OCC1>>[CH2:46]1[C:47](=[O:42])[C:22]2[C:31](=[C:30]([OH:32])[C:29]3[C:24]([C:23]=2[OH:33])=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:18](=[O:17])[CH2:19]1.[CH:36]1[C:35]([NH2:34])=[CH:40][CH:39]=[C:38]([NH2:41])[CH:37]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
4-chlorosulphonyl phthalic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)C=1C=C(C(C(=O)O)=CC1)C(=O)O
|
|
Name
|
1-hydroxy-4-(4-aminoanilino)-anthraquinone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NC1=CC=C(C=C1)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CC(=O)C2=C(C3=CC=CC=C3C(=C2C1=O)O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC(=CC=C1N)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US03934972
Procedure details


1 part of 4-chlorosulphonyl phthalic acid is added to a solution of 0.5 parts of 1-hydroxy-4-(4-aminoanilino)-anthraquinone, (itself obtained by the reaction of leucoquinizarin with 4-phenylene diamine) in 25 parts of dioxan. The mixture is heated under reflux for 51/2 hours, filtered hot, and the filtrate poured into water. The precipitated product is filtered off, dissolved in dilute sodium carbonate solution at 20°C, screened, and the filtrate acidified with mineral acid to give 0.4 parts of 1-hydroxy-4-[4-(3,4-dicarboxy phenylsulphonylamino)anilino]anthraquinone.

Name
4-chlorosulphonyl phthalic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
1-hydroxy-4-(4-aminoanilino)-anthraquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
ClS(C1C=C(C(O)=O)C(=CC=1)C(O)=O)(=O)=O.[OH:17][C:18]1[C:31]2[C:30](=[O:32])[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:23](=[O:33])[C:22]=2C([NH:34][C:35]2[CH:40]=[CH:39][C:38]([NH2:41])=[CH:37][CH:36]=2)=C[CH:19]=1.[O:42]1[CH2:47][CH2:46]OCC1>>[CH2:46]1[C:47](=[O:42])[C:22]2[C:31](=[C:30]([OH:32])[C:29]3[C:24]([C:23]=2[OH:33])=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:18](=[O:17])[CH2:19]1.[CH:36]1[C:35]([NH2:34])=[CH:40][CH:39]=[C:38]([NH2:41])[CH:37]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
4-chlorosulphonyl phthalic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)C=1C=C(C(C(=O)O)=CC1)C(=O)O
|
|
Name
|
1-hydroxy-4-(4-aminoanilino)-anthraquinone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NC1=CC=C(C=C1)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CC(=O)C2=C(C3=CC=CC=C3C(=C2C1=O)O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC(=CC=C1N)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
